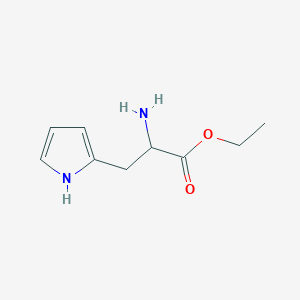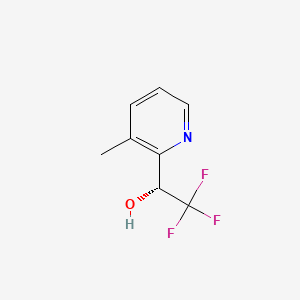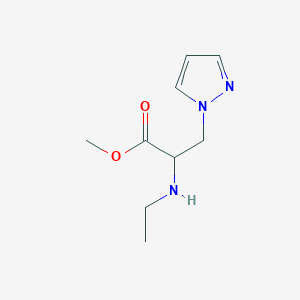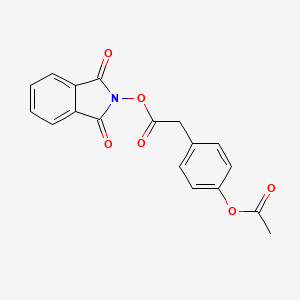
1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 4-(acetyloxy)benzeneacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 4-(acetyloxy)benzeneacetate is an organic compound belonging to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Métodos De Preparación
The synthesis of 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 4-(acetyloxy)benzeneacetate typically involves the reaction of phthalic anhydride with appropriate reagents under controlled conditions. One common method is the reaction of phthalic anhydride with glycine methyl ester in the presence of a base to form the intermediate phthalimide . This intermediate can then be further reacted with 4-(acetyloxy)benzeneacetate under suitable conditions to yield the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 4-(acetyloxy)benzeneacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 4-(acetyloxy)benzeneacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 4-(acetyloxy)benzeneacetate involves its interaction with specific molecular targets and pathways. For instance, it can bind to proteins such as bovine serum albumin, leading to changes in protein conformation and activity . The compound’s effects are often mediated through van der Waals forces and hydrogen bonding, which facilitate its binding to target molecules .
Comparación Con Compuestos Similares
1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 4-(acetyloxy)benzeneacetate can be compared with other phthalimide derivatives such as:
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
- O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)
These compounds share similar structural features but differ in their functional groups, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific acetyloxy group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H13NO6 |
|---|---|
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) 2-(4-acetyloxyphenyl)acetate |
InChI |
InChI=1S/C18H13NO6/c1-11(20)24-13-8-6-12(7-9-13)10-16(21)25-19-17(22)14-4-2-3-5-15(14)18(19)23/h2-9H,10H2,1H3 |
Clave InChI |
IUSDKKHZQHDKKN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)CC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



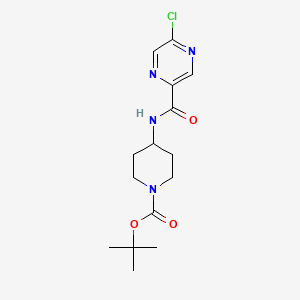
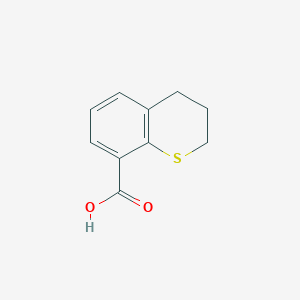
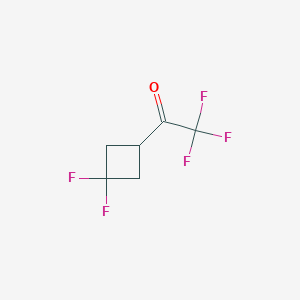

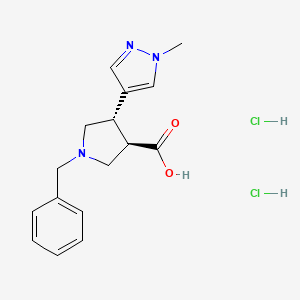
![4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13572328.png)
![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13572331.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoicacid](/img/structure/B13572336.png)
